Methyl 6-chlorobenzo[d]oxazole-2-carboxylate
Description
Methyl 6-chlorobenzo[d]oxazole-2-carboxylate is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a chlorine atom at position 6 and a methyl ester group at position 2. Benzo[d]oxazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their electronic and steric tunability .
Properties
IUPAC Name |
methyl 6-chloro-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIFELSKOYSNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives with Carboxylic Acid Derivatives
A classical and widely employed method for synthesizing methyl 6-chlorobenzo[d]oxazole-2-carboxylate involves the cyclization of 2-aminophenol derivatives bearing a chlorine substituent with carboxylic acid derivatives under dehydrating conditions.
- Typical Procedure :
- Starting material: 6-chloro-2-aminophenol or 6-chloro-2-nitrobenzoic acid derivatives.
- Reagents: Dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).
- Conditions: Reflux heating to promote ring closure forming the benzoxazole core.
- Workup: Extraction and purification by column chromatography.
This method facilitates the formation of the benzoxazole ring by intramolecular cyclodehydration, converting the amino and carboxyl groups into the heterocyclic structure with high regioselectivity at the 6-chloro position.
Palladium-Catalyzed Cyclization of Substituted Acetamide Precursors
A more modern and efficient synthetic strategy employs palladium-catalyzed cyclization of N-substituted acetamide precursors to form the benzoxazole ring.
-
- Catalyst: Palladium acetate (Pd(OAc)₂), typically 5 mol% loading.
- Base: Potassium carbonate (K₂CO₃).
- Solvent: Mixed solvents such as toluene and dimethylformamide (DMF).
- Temperature: 110–120°C.
- Reaction Time: 12–24 hours.
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- Electron-withdrawing substituents like chlorine at the 6-position enhance cyclization efficiency and yield.
- The precursor is usually a 2-chloro-N-phenylacetamide derivative.
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- Anhydrous conditions are critical to prevent hydrolysis of the methyl ester.
- Optimizing steric and electronic effects in the acetamide precursor improves yield.
| Precursor Modification | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 2-Chloro-N-phenylacetamide | Pd(OAc)₂ (5%) | Toluene/DMF | 81 |
| Unsubstituted N-phenylacetamide | Pd(OAc)₂ (5%) | Toluene/DMF | 65 |
This method offers a high-yielding, scalable route to this compound with good selectivity.
Industrial and Green Chemistry Considerations
Industrial-scale synthesis often adapts the above methods with process optimizations:
- Use of continuous flow reactors to improve heat and mass transfer, increasing yield and purity.
- Implementation of green chemistry principles such as solvent recycling and minimizing hazardous reagents.
- Optimization of reaction parameters to reduce energy consumption and waste generation.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The palladium-catalyzed method is sensitive to moisture; anhydrous conditions are necessary to maintain the integrity of the methyl ester group.
- Electron-withdrawing groups such as chlorine facilitate cyclization by stabilizing intermediates during palladium catalysis.
- Classical cyclodehydration methods using PPA or POCl₃ are well-established but may require harsh conditions and careful handling of reagents.
- Alternative synthetic routes like electrophilic cyanation and Smiles rearrangement offer milder conditions and use less hazardous reagents but may require further adaptation for chlorinated derivatives.
- Industrial synthesis benefits from continuous flow technology and green chemistry optimizations to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chlorobenzo[d]oxazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Formation of substituted benzoxazole derivatives.
Reduction Reactions: Formation of amino-substituted benzoxazole derivatives.
Oxidation Reactions: Formation of oxidized benzoxazole derivatives.
Scientific Research Applications
Chemical Synthesis
Methyl 6-chlorobenzo[d]oxazole-2-carboxylate serves as an important intermediate in organic synthesis. It can be synthesized through various methods, including:
- Cyclization : Involves the reaction of 2-aminophenol derivatives with carboxylic acid derivatives, often using dehydrating agents like polyphosphoric acid.
- Industrial Production : Larger-scale production may utilize continuous flow reactors to optimize yield and purity while adhering to green chemistry principles.
The compound exhibits notable biological activities, making it a subject of interest in medicinal chemistry:
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values against selected strains are as follows:
| Pathogen | MIC (µg/ml) |
|---|---|
| Escherichia coli | 3.12 |
| Staphylococcus aureus | 1.56 |
| Methicillin-resistant Staphylococcus aureus | 1.56 |
| Bacillus subtilis | 3.12 |
| Candida albicans | >200 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, including MRSA, indicating its potential as an antimicrobial agent.
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro studies have shown that it significantly reduces the proliferation of breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The mechanism involves interaction with specific enzymes and receptors within cancerous cells, potentially leading to apoptosis.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential use in drug development. The compound's ability to modulate specific signaling pathways makes it a candidate for designing new therapeutic agents targeting various diseases, including infections and cancer.
Industrial Applications
The compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The chlorine atom can be substituted with other nucleophiles.
- Reduction and Oxidation Reactions : It can undergo transformations that alter its functional groups for further applications.
Case Study 1: Antimicrobial Efficacy
A study conducted by Singh et al. demonstrated the antimicrobial efficacy of this compound against common pathogens, showing comparable activity to standard antibiotics like ampicillin. This highlights the compound's potential for development into a new class of antimicrobial agents.
Case Study 2: Anticancer Mechanisms
Research by Shamsuzzaman et al. explored the anticancer mechanisms of this compound, revealing its ability to inhibit tumor growth in vitro. The study emphasizes the need for further investigation into its pharmacological properties and therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 6-chlorobenzo[d]oxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the benzoxazole ring and the chlorine atom can influence its binding affinity and specificity towards these targets. Additionally, the compound may modulate specific signaling pathways involved in disease processes.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key structural analogs, as identified in the evidence, include:
| Compound Name | CAS Number | Substituents (Position) | Similarity Score | Molecular Weight |
|---|---|---|---|---|
| 6-Chloro-2-methylbenzo[d]oxazole | 63816-18-2 | Cl (6), CH₃ (2) | 0.83 | 183.62 g/mol |
| Methyl 5-bromobenzo[d]oxazole-2-carboxylate | 954239-61-3 | Br (5), COOCH₃ (2) | 0.81 | 270.08 g/mol |
| Methyl 6-bromobenzo[d]oxazole-2-carboxylate | 954239-67-9 | Br (6), COOCH₃ (2) | 0.81 | 270.08 g/mol |
| Methyl benzo[d]oxazole-2-carboxylate | 27383-86-4 | H (5/6), COOCH₃ (2) | 0.79 | 177.17 g/mol |
| Methyl 5-chlorobenzo[d]oxazole-2-carboxylate | 27383-92-2 | Cl (5), COOCH₃ (2) | - | 211.62 g/mol |
Notes:
- The 6-chloro derivative (target compound) is expected to have a higher molecular weight (211.62 g/mol) compared to its 5-chloro isomer (211.62 g/mol) but distinct physicochemical properties due to substituent positioning .
- Brominated analogs exhibit lower similarity scores (0.81) due to increased atomic size and polarizability compared to chlorine .
Physicochemical Properties
Melting Points and Yields
Data from related benzo[d]thiazole and benzo[d]oxazole derivatives suggest:
- Chlorinated analogs : Melting points range from 113–127°C, influenced by ester group size (e.g., dibenzyl esters melt higher than diethyl esters) .
- Brominated analogs : Likely exhibit similar or slightly lower melting points due to weaker crystal packing vs. chloro derivatives.
- Synthetic yields : Typically 75–82% for Q-catalyzed reactions, with enantiomeric purity up to 99% via HPLC .
Spectral Data (Inferred)
- ¹H-NMR : Chlorine at position 6 would deshield adjacent protons, causing downfield shifts (e.g., aromatic protons near Cl: δ 7.5–8.5 ppm) .
- IR : Expected ester C=O stretch at ~1700 cm⁻¹ and oxazole ring vibrations at ~1600 cm⁻¹ .
Commercial Availability and Pricing
Biological Activity
Methyl 6-chlorobenzo[d]oxazole-2-carboxylate is a synthetic compound belonging to the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a benzoxazole ring with a chlorine atom at the 6th position and a methyl ester group at the 2nd position. Its molecular formula is , and it has a molecular weight of approximately 211.6 g/mol. The unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound has been tested for its Minimum Inhibitory Concentration (MIC) against several pathogens:
| Pathogen | MIC (µg/ml) |
|---|---|
| Escherichia coli | 3.12 |
| Staphylococcus aureus | 1.56 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56 |
| Bacillus subtilis | 3.12 |
| Candida albicans | >200 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, including MRSA, making it a potential candidate for further development as an antimicrobial agent .
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These may include:
- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptors : It could modulate receptor activity, influencing cellular signaling cascades that lead to apoptosis or growth inhibition.
- Antioxidant Activity : Some studies suggest that benzoxazole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Singh et al. evaluated the antibacterial potential of various benzoxazole derivatives, including this compound, highlighting its effectiveness compared to standard antibiotics such as ampicillin .
- Cytotoxicity Assays : Research published in the Royal Society of Chemistry demonstrated that derivatives of benzoxazole exhibited varying degrees of cytotoxicity against cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
- Synthetic Strategies : Advances in synthetic chemistry have enabled the efficient production of this compound, facilitating its study as a potential therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 6-chlorobenzo[d]oxazole-2-carboxylate, and how do reaction parameters (e.g., catalyst, solvent) influence product yield?
- Answer: The compound can be synthesized via ZnCl₂-catalyzed condensation reactions in DMF, as demonstrated in analogous benzoxazole derivatives. For example, thiol-mediated cyclization under anhydrous conditions at elevated temperatures (e.g., 158°C) achieves moderate yields with minimal byproducts. Solvent polarity and catalyst loading significantly impact reaction efficiency and purity . Alternative routes include refluxing methyl 3-amino-4-hydroxybenzoate with aryl acids, though prolonged reaction times (15+ hours) are required .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Answer:
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Cl stretch at ~750 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic proton environments (δ 7.0–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Substituent-induced deshielding effects help assign chlorinated positions .
- Mass spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of COOCH₃) confirm the molecular framework .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Answer: Use PPE (gloves, goggles), fume hoods for ventilation, and avoid inhalation/ingestion. Waste must be segregated and disposed via certified hazardous waste services. Safety protocols for structurally similar compounds emphasize strict adherence to H303/H313/H333 hazard statements .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity in derivatives of this compound?
- Answer: Chiral catalysts (e.g., Cinchona alkaloids) and asymmetric reaction designs (e.g., Michael additions) improve stereoselectivity. HPLC with chiral stationary phases (e.g., Chiralpak® columns) is essential for analyzing enantiomeric excess, achieving >80% purity in analogous benzothiazole derivatives . Kinetic resolution during crystallization may further refine purity .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during structural elucidation?
- Answer:
- Variable-temperature NMR : Mitigates signal broadening caused by dynamic processes (e.g., rotamer interconversion).
- 2D NMR (COSY, HSQC) : Correlates proton-carbon couplings to clarify complex splitting, especially in aromatic regions .
- Computational modeling : DFT calculations predict chemical shifts and validate assignments for ambiguous signals .
Q. How do electronic effects of substituents (e.g., chloro, methoxy) on the benzoxazole ring influence the compound’s bioactivity and physicochemical properties?
- Answer: Chloro groups enhance lipophilicity (logP ↑) and membrane permeability but reduce aqueous solubility. Methoxy substituents increase electron density, altering reactivity in nucleophilic substitutions. In anticancer studies, chloro derivatives show enhanced activity against NSCLC cell lines due to improved target binding .
Q. What mechanistic insights explain the role of ZnCl₂ in accelerating the synthesis of this compound?
- Answer: ZnCl₂ acts as a Lewis acid, polarizing carbonyl groups to facilitate nucleophilic attack during cyclization. It also dehydrates intermediates, shifting equilibrium toward product formation. Kinetic studies suggest Zn²⁺ stabilizes transition states, reducing activation energy .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
